molecular formula C10H13ClO2S B15131754 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride

2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride

Cat. No.: B15131754
M. Wt: 232.73 g/mol
InChI Key: KNJDKRJEXWRIRA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamides and sulfonate esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 3,5-dimethylphenyl ethane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3,5-Dimethylphenyl ethane+Chlorosulfonic acid2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride+HCl\text{3,5-Dimethylphenyl ethane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 3,5-Dimethylphenyl ethane+Chlorosulfonic acid→2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles to form sulfonamides and sulfonate esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.

    Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride involves the formation of a sulfonyl group, which is highly reactive towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the substitution reactions with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamides and sulfonate esters .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride
  • 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl bromide
  • 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl iodide

Uniqueness

2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride is unique due to its specific reactivity and stability compared to its halogenated counterparts. The chloride derivative is often preferred in organic synthesis due to its availability and ease of handling .

Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)ethanesulfonyl chloride

InChI

InChI=1S/C10H13ClO2S/c1-8-5-9(2)7-10(6-8)3-4-14(11,12)13/h5-7H,3-4H2,1-2H3

InChI Key

KNJDKRJEXWRIRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCS(=O)(=O)Cl)C

Origin of Product

United States

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